molecular formula C24H39N3O3Si3 B123347 Drometrizole trisiloxane CAS No. 155633-54-8

Drometrizole trisiloxane

Cat. No. B123347
M. Wt: 501.8 g/mol
InChI Key: HUVYTMDMDZRHBN-UHFFFAOYSA-N
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Description

Allergic Contact Dermatitis to Drometrizole Trisiloxane

A case study reported allergic contact dermatitis in a 59-year-old woman who developed an eczematous rash after using sunscreen containing drometrizole trisiloxane. Patch testing indicated a positive reaction to drometrizole trisiloxane, suggesting a non-photoallergic reaction to this UV filter. This case highlights the potential for allergic reactions to sunscreen ingredients and the importance of identifying specific allergens in such products .

Synthesis Analysis of Drometrizole Trisiloxane

While the provided papers do not detail the synthesis of drometrizole trisiloxane specifically, they do discuss the synthesis of related siloxane compounds. For example, the synthesis of di- and trisiloxanes with 3,5-dimethylpyrazolyl moieties is achieved through a trans-silylation approach. The reaction of O2Si3Cl8 with Me3Sipz* can lead to trisiloxanes with different pyrazolyl coordination motifs, depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of trisiloxanes can be complex, as illustrated by the discrete molecules of tris-(3,5-dimethylpyrazol-1-yl)methylsilane, which exhibit distorted tetrahedral geometry around the silicon atom. The bond angles and lengths, such as the Si--N bond length of 1.745 A, are indicative of the specific molecular geometry of these compounds .

Chemical Reactions Analysis

The papers provided do not offer specific information on the chemical reactions of drometrizole trisiloxane. However, the synthesis and characterization of related siloxane compounds suggest that the reactivity of siloxanes can be manipulated through the substitution of different moieties, which can affect the overall chemical behavior of the molecule .

Physical and Chemical Properties Analysis

A sensitive, stability-indicating UPLC method has been developed for the identification and characterization of forced degradation products of drometrizole trisiloxane. This method, which includes MS^n studies, is crucial for understanding the stability and degradation pathways of this compound under various conditions . The physical and chemical properties of drometrizole trisiloxane, such as its stability and potential degradation products, are important for ensuring the safety and efficacy of products containing this UV filter.

Scientific Research Applications

1. Analytical Chemistry and Characterization

Drometrizole Trisiloxane has been the subject of analytical studies, particularly using Ultra Performance Liquid Chromatography (UPLC) methods for the identification and characterization of its forced degradation products. These studies are crucial for understanding the stability and behavior of Drometrizole Trisiloxane under various conditions, which is important for its application in various fields (Babu et al., 2018).

2. UV Absorption and Stability

Significant research has been conducted on the UV absorption properties of Drometrizole Trisiloxane, highlighting its utility as a UV absorber and stabilizer in various products, including plastics, polyesters, celluloses, acrylates, dyes, rubber, synthetic and natural fibers, waxes, detergent solutions, and orthodontic adhesives. Its approval as an indirect food additive for use as an antioxidant and/or stabilizer in polymers further underscores its versatility and safety in different applications (International journal of toxicology, 2008).

3. Antioxidant and UV Filtration Properties

Recent advancements in computational chemistry have explored the structural, electronic, antioxidant, and UV absorption properties of Drometrizole and its derivatives. These studies, utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal for understanding and enhancing the antioxidant and photoprotective efficiencies of Drometrizole Trisiloxane, making it an invaluable ingredient in commercial sunscreens and other photoprotective products (Tasheh et al., 2021).

4. Aggregation and Surface Activity

The study of aggregation behavior and surface activity of compounds related to Drometrizole Trisiloxane in aqueous solutions is another area of active research. Investigations into trisiloxane-tailed surface-active ionic liquids, for instance, provide insights into their critical aggregation concentration, surface tension, and the structure of the aggregates formed, which is fundamental for applications in colloids, interface science, and potentially in formulating products where surface activity is crucial (Du et al., 2014).

5. Industrial and Agricultural Applications

Drometrizole Trisiloxane's unique properties make it useful in various industrial and agricultural applications. Its role in enhancing the biological activity of pesticides, coupled with research into optimizing its synthesis technology, underscores its potential in these sectors. Trisiloxane surfactants, for instance, significantly reduce the surface tension of liquids, enhancing wetting on highly hydrophobic surfaces, which is crucial in agricultural sprays and various industrial processes (Tao & Zhang, 2010).

Future Directions

While the specific future directions for Drometrizole trisiloxane are not detailed in the search results, it is clear that research is ongoing into the development of new UV filters with improved photostability and reduced environmental impact . This suggests that Drometrizole trisiloxane, along with other UV filters, will continue to be a focus of research and development in the future .

properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVYTMDMDZRHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431753
Record name Drometrizole trisiloxane
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Molecular Weight

501.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ultraviolet radiation is the invisible energy component to sunlight and consists of three wavelength ranges: (a) UVA is long-range UV radiation between 320-400nm. Although not as energetic as UVB, UVA can penetrate deep into the dermis. UVA can cause immediate tanning, premature skin aging, and can also play a role in the formation of some skin cancers. Approximately 95% of UVA from the sun passes through Earth's ozone layer. (b) UVB is short-wavelength UV radiation between 280-320nm. It is capable of penetrating the outer protective layer of the skin and is responsible for delayed tanning, sunburns, and most skin cancers. A large amount of UVB is absorbed by the ozone layer, however, as only 5% reaches the Earth's surface. (c) UVC is comprised of wavelengths between 100-280nm and is very energetic. It is very dangerous to all forms of life, even when the exposure is short. However, UVC radiation is generally filtered out by the ozone layer and never reaches the Earth. Ultimately, the shorter the wavelength, the more harmful the UV radiation - although shorter wavelength UV radiation is less able to penetrate the skin. Subsequently, drometrizole trisiloxane is a broad spectrum lipophilic benzotriazole derivative chemical sunscreen that is capable of absorbing UVA and UVB radiation. It is also photostable, meaning that it will not degrade in the presence of sunlight, unlike other UV filters like the widely used UVA absorber avobenzone. When combined with the UV blocker ecamsule, it has been shown that the two UV blockers elicit a synergistic effect involving an enhanced protective action for the skin against UVA and UVB radiation. Additionally, drometrizole trisiloxane is usually combined with other active sunscreen agents like titanium dioxide, avobenzone, and others to ensure the combined product covers or protects against as broad a spectrum of UV radiation as possible, considering drometrizole trisiloxane does not absorb against the entire range of UV radiation. And finally, at the molecular level, it is believed that the general structure of various UV blockers like drometrizole trisiloxane as aromatic molecules conjugated with carbonyl groups is capable of absorbing high energy ultraviolet rays and then consequently releasing that energy as less harmful, lower energy rays.
Record name Drometrizole trisiloxane
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Product Name

Drometrizole trisiloxane

CAS RN

155633-54-8
Record name Drometrizole trisiloxane
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Record name Drometrizole trisiloxane
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Record name Drometrizole trisiloxane
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Record name Drometrizole trisiloxane
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]
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Record name 2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-[2-METHYL-3-[1,3,3,3-TETRAMETHYL-1-[(TRIMETHYLSILYL)OXY]DISILOXANYL]PROPYL]PHENOL
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Record name DROMETRIZOLE TRISILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
585
Citations
MA Babu, GVK Mohan, J Satish… - Journal of Applied …, 2018 - japsonline.com
… Accurately weighed and transferred 10 mg of Drometrizole Trisiloxane into a 20 mL clean dry volumetric flask, added 7 mL methanol to dissolve completely and made the volume up to …
Number of citations: 6 japsonline.com
DS Lim, GM Murphy - British Journal of Dermatology, 2003 - academic.oup.com
… are photostable and offer longwave UVA protection include terephthalylidene dicamphor sulphonic acid and drometrizole trisiloxane. … Drometrizole trisiloxane 2% (Mexoryl XS) 290–400 …
Number of citations: 30 academic.oup.com
JK Lee, KB Kim, JD Lee, CY Shin, SJ Kwack… - Toxicological …, 2019 - Springer
As the use of cosmetics has greatly increased in a daily life, safety issues with cosmetic ingredients have drawn an attention. Drometrizole [2-(2′-hydroxy-5′-methylphenyl)…
Number of citations: 13 link.springer.com
G Gastaminza, M Audicana, MA Echenagusia… - Contact …, 2005 - Wiley Online Library
… Patch testing with the drometrizole trisiloxane in 15 control patients gave negative reactions … patients who were tested with the drometrizole trisiloxane. Multiple contact allergic or photo…
Number of citations: 9 onlinelibrary.wiley.com
HM Horn, C Murray, RD Aldridge - Contact Dermatitis, 2005 - Wiley Online Library
… Patch testing with the drometrizole trisiloxane in 15 control patients gave negative reactions … patients who were tested with the drometrizole trisiloxane. Multiple contact allergic or photo…
Number of citations: 27 onlinelibrary.wiley.com
TM Hughes, JA Martin, VJ Lewis… - Contact Dermatitis, 2005 - Wiley Online Library
Discussion Invented in 1999, drometrizole trisiloxane, otherwise known as mexoryl XL (CAS no. 155633-54-8: trade name Silatrizole), is a photostable, oil soluble, chemical UVB and …
Number of citations: 33 onlinelibrary.wiley.com
JL García‐Abujeta, CH De Larramendi… - Contact …, 2005 - Wiley Online Library
… Patch testing with the drometrizole trisiloxane in 15 control patients gave negative reactions … patients who were tested with the drometrizole trisiloxane. Multiple contact allergic or photo…
Number of citations: 20 onlinelibrary.wiley.com
DJ Schakel, D Kalsbeek, K Boer - Journal of Chromatography A, 2004 - Elsevier
… and 2-ethylhexyl-4-dimethylaminobenzoate from Merck obtained supplied by Boom (Meppel, The Netherlands), terephthalidene dicamphor sulfonic acid and drometrizole trisiloxane …
Number of citations: 61 www.sciencedirect.com
AC Kerr - Clinical and experimental dermatology, 2011 - academic.oup.com
The frequency, and thus availability to patients, of ultraviolet (UV) filters contained within sunscreens changes over time. Obtaining current data on filter availability is necessary when …
Number of citations: 51 academic.oup.com
MA Pastor‐Nieto, ME Gatica‐Ortega - Contact Dermatitis, 2023 - Wiley Online Library
DISCUSSION There is one prior report of ACD to drometrizole trisiloxane in a sunscreen involving a woman with widespread eczema that required inpatient care. 3 Additionally, two …
Number of citations: 3 onlinelibrary.wiley.com

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